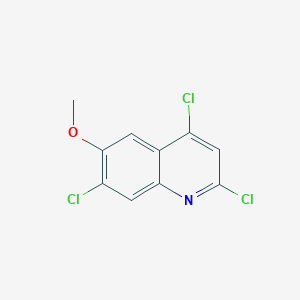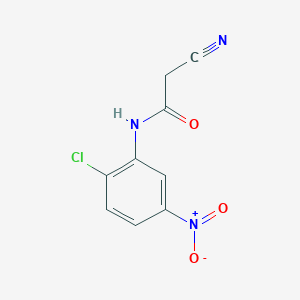![molecular formula C11H17N3O B3005193 N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide CAS No. 2305448-20-6](/img/structure/B3005193.png)
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide, also known as FM2-90, is a fluorescent dye that is widely used in scientific research. It belongs to the family of styryl dyes and is commonly used to label and track biological membranes, including synaptic vesicles, endosomes, and lysosomes.
作用機序
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a hydrophobic dye that inserts into the lipid bilayer of biological membranes. It is taken up by endocytosis or exocytosis and is trafficked along with the membrane it labels. N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide fluorescence is highly pH-sensitive, and its fluorescence intensity increases as the pH decreases. This property makes N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide an excellent tool for studying membrane trafficking, as changes in pH are indicative of changes in membrane fusion and fission.
Biochemical and Physiological Effects:
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has minimal biochemical and physiological effects on biological systems. It does not affect membrane structure or function and is not toxic to cells at the concentrations commonly used in scientific research. However, it is important to note that N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a hydrophobic dye and can alter the properties of the membrane it labels, including membrane fluidity and lipid composition.
実験室実験の利点と制限
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments. It is a highly sensitive fluorescent dye that can be used to label and track biological membranes with high spatial and temporal resolution. It is also relatively easy to use and can be applied to a wide range of biological systems. However, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has some limitations. It is pH-sensitive, and changes in pH can affect its fluorescence intensity, making it difficult to compare results from different experiments. Additionally, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a hydrophobic dye and can alter the properties of the membrane it labels, which can affect the behavior of the biological system being studied.
将来の方向性
There are several future directions for the use of N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide in scientific research. One area of interest is the use of N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide to study the dynamics of membrane fusion and fission in live cells. Another area of interest is the development of new fluorescent dyes with improved properties, such as increased brightness and photostability. Finally, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide could be used in combination with other labeling techniques to provide a more comprehensive view of membrane dynamics and trafficking in biological systems.
In conclusion, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a highly useful fluorescent dye for labeling and tracking biological membranes in scientific research. Its pH-sensitive fluorescence and hydrophobic properties make it an excellent tool for studying membrane trafficking, and it has minimal biochemical and physiological effects on biological systems. While it has some limitations, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has several advantages and has the potential for future use in a wide range of scientific research applications.
合成法
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide can be synthesized by reacting 4-(propylamino)pyrazole with 2-bromopropenoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final product. The synthesis method is relatively simple and yields high purity N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide.
科学的研究の応用
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is widely used in scientific research for labeling and tracking biological membranes. It is commonly used in studies of synaptic vesicle recycling, endocytosis, and exocytosis. N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is also used to investigate lysosomal function, as it can be taken up by lysosomes and tracked over time. Additionally, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has been used to study the trafficking of membrane proteins, including ion channels and receptors.
特性
IUPAC Name |
N-[1-(1-propylpyrazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-4-6-14-8-10(7-12-14)9(3)13-11(15)5-2/h5,7-9H,2,4,6H2,1,3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUCZZLTHSACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)

![2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one](/img/structure/B3005116.png)



![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)
![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005125.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B3005127.png)


![2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide](/img/structure/B3005132.png)
